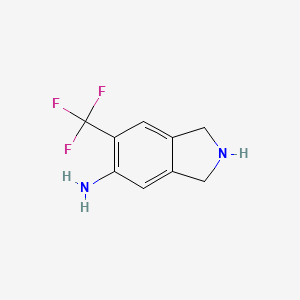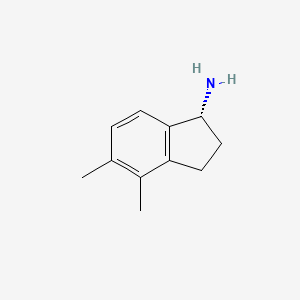![molecular formula C8H7F3N2 B12963866 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of a trifluoromethyl group and a pyridine ring in its structure imparts distinct physicochemical characteristics, making it valuable in the development of pharmaceuticals, agrochemicals, and other functional materials .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the selective trifluoromethylation of pyridines using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which can be further processed to obtain 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine .
化学反応の分析
Types of Reactions
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce partially or fully reduced derivatives of the compound .
科学的研究の応用
5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals and other functional materials.
作用機序
The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the pyridine ring’s ability to form hydrogen bonds and π-π interactions, enables the compound to bind to various enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
- 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine
- 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
Compared to similar compounds, 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine stands out due to its unique combination of the trifluoromethyl group and the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it particularly valuable in the development of pharmaceuticals and agrochemicals .
特性
分子式 |
C8H7F3N2 |
|---|---|
分子量 |
188.15 g/mol |
IUPAC名 |
5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-2,12H,3-4H2 |
InChIキー |
LMLHJOUWPPXJNY-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1N=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-8-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B12963792.png)
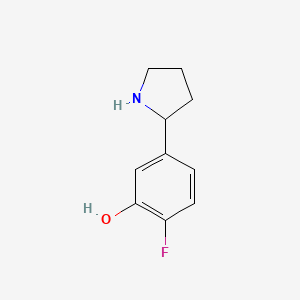
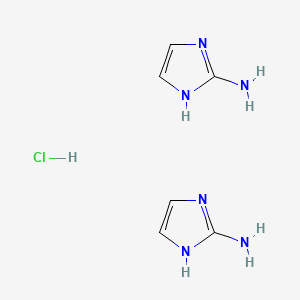
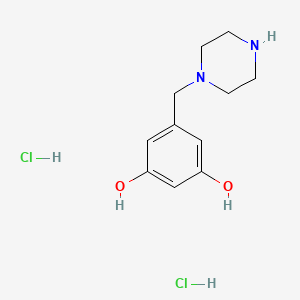
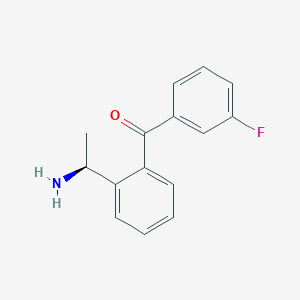


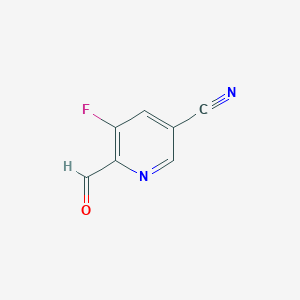
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12963844.png)
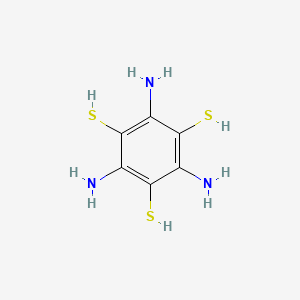

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)
